
N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide is a complex organic compound that contains both nitrogen and sulfur atoms within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of benzene sulfonamide followed by the introduction of the 2-amino-2-ethylbutyl group through a series of substitution reactions. The reaction conditions often involve the use of strong acids and bases to facilitate the nitration and substitution processes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors and continuous flow systems to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions is crucial to maintain product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamides.
Applications De Recherche Scientifique
N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its stable aromatic structure.
Mécanisme D'action
The mechanism of action of N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfathiazole: Another sulfonamide compound with antimicrobial properties.
Sulfamethoxazole: Widely used in combination with trimethoprim for its antibacterial effects.
Sulfanilamide: The parent compound of many sulfonamide drugs.
Uniqueness
N-(2-Amino-2-ethylbutyl)-2-nitrobenzene-1-sulfonamide is unique due to its specific structural features, such as the presence of the 2-amino-2-ethylbutyl group, which can influence its chemical reactivity and biological activity. This structural uniqueness may confer distinct advantages in terms of potency and selectivity compared to other sulfonamide compounds.
Propriétés
Formule moléculaire |
C12H19N3O4S |
|---|---|
Poids moléculaire |
301.36 g/mol |
Nom IUPAC |
N-(2-amino-2-ethylbutyl)-2-nitrobenzenesulfonamide |
InChI |
InChI=1S/C12H19N3O4S/c1-3-12(13,4-2)9-14-20(18,19)11-8-6-5-7-10(11)15(16)17/h5-8,14H,3-4,9,13H2,1-2H3 |
Clé InChI |
ZMRZLDGYVAGHAF-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CNS(=O)(=O)C1=CC=CC=C1[N+](=O)[O-])N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-iodo-2,5,6-trimethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13078378.png)

![4-Ethyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13078381.png)
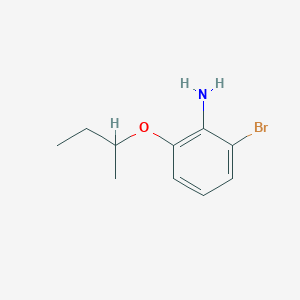
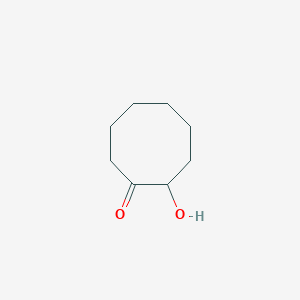
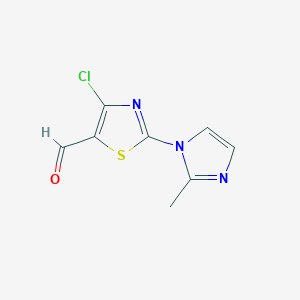
![Methyl({[4-(1H-pyrrol-1-yl)phenyl]methyl})amine](/img/structure/B13078390.png)
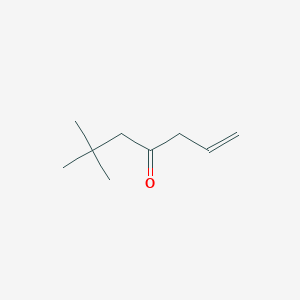
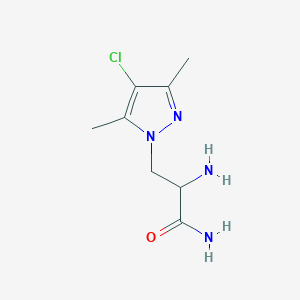

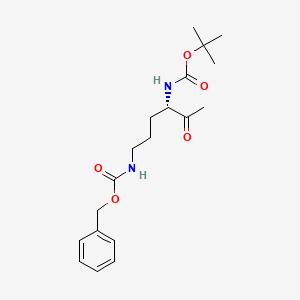
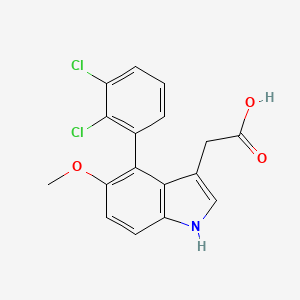
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine oxalate](/img/structure/B13078432.png)

